

# AT7867 Dihydrochloride: A Preclinical Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *AT7867 dihydrochloride*

Cat. No.: *B605655*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**AT7867 dihydrochloride** is a potent, ATP-competitive small molecule inhibitor targeting key nodes in pro-survival signaling pathways.<sup>[1]</sup> This technical guide provides a comprehensive overview of the preclinical data available for AT7867, with a focus on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The information herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

## Mechanism of Action

AT7867 is a multi-targeted kinase inhibitor, demonstrating potent inhibition of Akt (also known as Protein Kinase B or PKB) and p70 S6 Kinase (p70S6K).<sup>[1][2]</sup> The Akt signaling pathway is a critical mediator of cell survival, proliferation, and metabolism, and its dysregulation is a common feature in many human cancers.<sup>[1][3]</sup> AT7867 also exhibits inhibitory activity against Protein Kinase A (PKA).<sup>[1]</sup> By targeting these key kinases, AT7867 disrupts downstream signaling, leading to the inhibition of cell growth and the induction of apoptosis (programmed cell death).<sup>[1][4]</sup>

## In Vitro Studies

### Kinase Inhibition Profile

AT7867 has been profiled against a panel of kinases, demonstrating high potency against members of the AGC kinase family. The half-maximal inhibitory concentrations (IC50) for key targets are summarized below.

| Kinase | IC50 (nM) |
|--------|-----------|
| Akt1   | 32        |
| Akt2   | 17        |
| Akt3   | 47        |
| p70S6K | 85        |
| PKA    | 20        |

Table 1: In vitro kinase inhibition profile of AT7867.[5]

## Cellular Activity

AT7867 demonstrates potent anti-proliferative activity across a range of human cancer cell lines, particularly those with a dysregulated PI3K/Akt pathway, such as PTEN-deficient or PIK3CA-mutant lines.[5]

| Cell Line  | Cancer Type     | IC50 (µM) |
|------------|-----------------|-----------|
| MES-SA     | Uterine Sarcoma | 0.9 - 3   |
| MDA-MB-468 | Breast Cancer   | 0.9 - 3   |
| MCF-7      | Breast Cancer   | 0.9 - 3   |
| HCT116     | Colon Cancer    | 0.9 - 3   |
| HT29       | Colon Cancer    | 0.9 - 3   |
| U87MG      | Glioblastoma    | ~8.2      |
| PC-3       | Prostate Cancer | 10 - 12   |
| DU145      | Prostate Cancer | 10 - 12   |

Table 2: Anti-proliferative activity of AT7867 in various human cancer cell lines.[\[5\]](#)

AT7867 effectively inhibits the phosphorylation of downstream targets of Akt and p70S6K in cellular assays. For example, it inhibits the phosphorylation of GSK3 $\beta$  (a direct substrate of Akt) with IC<sub>50</sub> values in the range of 2-4  $\mu$ M in various cancer cell lines.[\[1\]](#)

## Induction of Apoptosis

Treatment with AT7867 has been shown to induce apoptosis in cancer cells. This is evidenced by multiple methods, including the detection of cleaved PARP and Annexin V staining.[\[1\]](#)[\[4\]](#)

## In Vivo Studies Xenograft Models

AT7867 has demonstrated significant anti-tumor activity in in vivo xenograft models. Oral or intraperitoneal administration of AT7867 led to the inhibition of tumor growth in mice bearing human tumor xenografts.[\[1\]](#)[\[2\]](#)

In a PTEN-deficient U87MG human glioblastoma xenograft model, administration of AT7867 at doses of 90 mg/kg (oral) or 20 mg/kg (intraperitoneal) resulted in the inhibition of downstream substrate phosphorylation of both Akt and p70S6K, induction of apoptosis, and significant inhibition of tumor growth.[\[1\]](#)[\[2\]](#)

## Experimental Protocols In Vitro Kinase Assay

A radiometric filter binding format is a common method for assessing in vitro kinase activity.



[Click to download full resolution via product page](#)

*Workflow for a radiometric in vitro kinase assay.*

**Methodology:**

- Reaction Setup: Kinase, substrate peptide, and [ $\gamma$ -33P]ATP are combined in an assay buffer.
- Inhibitor Addition: AT7867 is added at a range of concentrations.
- Incubation: The reaction is allowed to proceed at 30°C.
- Termination: The reaction is stopped by the addition of phosphoric acid.
- Capture: The reaction mixture is transferred to a filter plate to capture the phosphorylated substrate.
- Washing: Unincorporated [ $\gamma$ -33P]ATP is removed by washing.
- Detection: Scintillation fluid is added, and radioactivity is measured.
- Analysis: The percentage of inhibition is calculated for each concentration of AT7867 to determine the IC50 value.

## Cell Proliferation Assay (Alamar Blue)

The Alamar Blue assay is a common method to assess cell viability and proliferation.



[Click to download full resolution via product page](#)

*Workflow for an Alamar Blue cell proliferation assay.*

**Methodology:**

- Cell Seeding: Cells are plated in 96-well plates and allowed to attach.
- Treatment: Cells are treated with a range of concentrations of AT7867.
- Incubation: Plates are incubated for 72 hours.
- Reagent Addition: Alamar Blue reagent is added to each well.
- Incubation: Plates are incubated for an additional 1-4 hours.
- Measurement: Fluorescence or absorbance is measured using a plate reader.
- Analysis: Cell viability is calculated relative to untreated controls, and IC50 values are determined.[\[1\]](#)

## Western Blotting for Phospho-Akt Pathway Analysis

Western blotting is used to detect changes in protein phosphorylation.

[Click to download full resolution via product page](#)*Workflow for Western blot analysis of Akt pathway phosphorylation.*

**Methodology:**

- **Cell Treatment and Lysis:** Cells are treated with AT7867, then lysed to extract proteins.
- **Protein Quantification:** Protein concentration in the lysates is determined.
- **SDS-PAGE:** Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- **Transfer:** Proteins are transferred from the gel to a membrane.
- **Blocking:** The membrane is blocked to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** The membrane is incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-GSK3 $\beta$ ).
- **Secondary Antibody Incubation:** The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
- **Detection:** An enhanced chemiluminescence (ECL) substrate is added, and the light emitted is captured by an imaging system.
- **Analysis:** The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.[\[6\]](#)

## In Vivo Xenograft Study

This protocol outlines a general workflow for assessing the in vivo efficacy of AT7867.



[Click to download full resolution via product page](#)

*Workflow for an *in vivo* xenograft study.*

**Methodology:**

- Cell Implantation: Human cancer cells (e.g., U87MG) are implanted subcutaneously into immunocompromised mice.[7][8][9]
- Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size, at which point the mice are randomized into treatment and control groups.[10]
- Drug Administration: AT7867 is administered to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.[2]
- Monitoring: Tumor volume and the general health of the animals are monitored regularly.
- Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as Western blotting, to confirm target engagement.[10]
- Data Analysis: The effect of AT7867 on tumor growth is statistically analyzed.

## Signaling Pathway

The following diagram illustrates the central role of Akt and p70S6K in cell signaling and the points of inhibition by AT7867.

[Click to download full resolution via product page](#)*AT7867 inhibits the Akt/p70S6K signaling pathway.*

## Conclusion

The preclinical data for **AT7867 dihydrochloride** demonstrate its potent and specific inhibition of the Akt and p70S6K signaling pathways. This activity translates to significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines in vitro and tumor growth inhibition in vivo. The detailed experimental protocols provided in this guide offer a framework for the further investigation of AT7867 and other kinase inhibitors. These findings support the continued evaluation of AT7867 as a potential therapeutic agent for the treatment of cancers with a dysregulated PI3K/Akt pathway.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AT7867 promotes pancreatic progenitor differentiation of human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. U87 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 10. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [AT7867 Dihydrochloride: A Preclinical Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605655#at7867-dihydrochloride-preclinical-studies\]](https://www.benchchem.com/product/b605655#at7867-dihydrochloride-preclinical-studies)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)